3-(Dimethyltriazeno)pyridine-N-oxide

Genetic toxicology Mitotic gene conversion Saccharomyces cerevisiae

3-(Dimethyltriazeno)pyridine-N-oxide (CAS 21600-42-0; synonyms: PyNDT, 3-PyODMT, 1-(pyridyl-3-N-oxide)-3,3-dimethyltriazene) is a synthetic 1-aryl-3,3-dialkyltriazene bearing a pyridine N-oxide heterocycle at the aryl position. Classified under the triazene compound family (MeSH Unique ID C009129), it contains the characteristic –N=N–N< triazene pharmacophore that confers DNA-alkylating potential via metabolic activation.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 21600-42-0
Cat. No. B1199050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethyltriazeno)pyridine-N-oxide
CAS21600-42-0
Synonyms1-(3-pyridyl-N-oxide)-3,3-dimethyltriazene
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H10N4O/c1-10(2)9-8-7-4-3-5-11(12)6-7/h3-6H,1-2H3
InChIKeyFNEDMBHCKAZOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethyltriazeno)pyridine-N-oxide (CAS 21600-42-0): A Pyridine N-Oxide Triazene for Genetic Toxicology and Carcinogenesis Research


3-(Dimethyltriazeno)pyridine-N-oxide (CAS 21600-42-0; synonyms: PyNDT, 3-PyODMT, 1-(pyridyl-3-N-oxide)-3,3-dimethyltriazene) is a synthetic 1-aryl-3,3-dialkyltriazene bearing a pyridine N-oxide heterocycle at the aryl position [1]. Classified under the triazene compound family (MeSH Unique ID C009129), it contains the characteristic –N=N–N< triazene pharmacophore that confers DNA-alkylating potential via metabolic activation [2]. The compound has been principally studied as a model indirect mutagen and probe molecule for elucidating structure–activity relationships governing metabolic activation, genetic toxicity, and carcinogenic potency within the aryldialkyltriazene class [3]. Its molecular formula is C₇H₁₀N₄O, molecular weight 166.18 g/mol, and it exists as a crystalline solid with an estimated boiling point of approximately 294–335 °C and density of ~1.16–1.23 g/cm³ .

Why 3-(Dimethyltriazeno)pyridine-N-oxide Cannot Be Replaced by Generic Aryldialkyltriazene Analogs in Genetic Toxicology Research


Although 1-aryl-3,3-dialkyltriazenes share a common triazene (–N=N–N<) core, substitution at the aryl position—phenyl, pyridyl, or pyridyl-N-oxide—produces qualitatively and quantitatively distinct genetic toxicity profiles that preclude interchangeability [1]. The pyridine N-oxide moiety in 3-(dimethyltriazeno)pyridine-N-oxide (PyNDT) fundamentally alters three properties critical to experimental design: (i) it confers exclusive reliance on metabolic activation (indirect mutagen), whereas the phenyl analog PDT possesses a direct-acting mutagenic component [1]; (ii) it abrogates mitotic gene conversion activity in Saccharomyces cerevisiae while retaining potency in the host-mediated assay, an inverted pattern relative to PDT [1]; and (iii) it selectively spares dominant lethal induction in Drosophila germ cells while maintaining recessive lethal activity comparable to PDT, a dissociation not observed with the non-oxide pyridyl analog PyDT [1]. These system-specific, mechanism-divergent behaviors mean that selecting the wrong triazene congener can produce false-negative results, misinterpretation of metabolic activation pathways, or failure to detect specific genotoxic endpoints.

3-(Dimethyltriazeno)pyridine-N-oxide (CAS 21600-42-0): Quantitative Comparative Evidence for Scientific Procurement Decisions


Complete Abrogation of Mitotic Gene Conversion in Saccharomyces cerevisiae Relative to PDT and PyDT

In a direct comparative study of three aryldialkyltriazenes—PDT (1-phenyl-3,3-dimethyltriazene, CAS 7227-91-0), PyDT (1-(pyridyl-3)-3,3-dimethyltriazene, CAS 19992-69-9), and PyNDT (the target compound)—tested in parallel under identical conditions in Saccharomyces cerevisiae, PyNDT exhibited no detectable mitotic gene conversion activity, whereas PDT showed the highest activity and PyDT intermediate activity [1]. The relative genetic activity ranking was PDT > PyDT ≫ PyNDT (no effect). This represents a qualitative all-or-nothing distinction: the N-oxide modification completely silences convertogenic activity in this eukaryotic system, despite the compound retaining a functional triazene moiety [1].

Genetic toxicology Mitotic gene conversion Saccharomyces cerevisiae Indirect mutagen

Selective Preservation of Recessive Lethal Mutagenicity with Loss of Dominant Lethal Activity in Drosophila Germ Cells

Vogel et al. (1973) directly compared PDT, PyDT, and PyNDT for both recessive lethal and dominant lethal induction in Drosophila melanogaster male germ cells. PDT and PyNDT induced recessive lethal mutations and chromosome aberrations at comparable frequencies [1]. However, a critical dissociation emerged in the dominant lethal assay: PyNDT was quite ineffective in causing dominant lethals, whereas PDT showed strong activity in the same test [1]. This functional uncoupling of recessive from dominant lethal activity is not observed with PDT and was not reported for PyDT in the same study series [1].

Drosophila melanogaster Germ cell mutagenesis Dominant lethal Recessive lethal Triazene SAR

Exclusive Indirect Mutagen Classification: PyNDT Requires Metabolic Activation Unlike PDT

Across four parallel genetic test systems, Vogel et al. (1973) established that PyDT and PyNDT can be designated as exclusively 'indirect' mutagens (requiring metabolic activation to exert genotoxic effects), whereas PDT also possesses a direct-acting mutagenic component [1]. This was corroborated by the host-mediated assay (HMA) in mice, where the activity ranking inverted relative to the direct yeast test: PyDT ≈ PyNDT > PDT in the HMA [1]. Fahrig (1971) independently confirmed that PDT, PyDT, and PyNDT are all metabolically activated in the mouse host-mediated assay [2]. In Drosophila, PyNDT displayed intermediate activity (PDT > PyNDT > PyDT), further demonstrating system-dependent activation [1].

Metabolic activation Indirect mutagen Direct mutagen Host-mediated assay Triazene metabolism

Structure–Activity Divergence: N-Oxide Pyridine vs. Non-Oxide Pyridine Triazene in Genetic Effectiveness

Kolar, Fahrig, and Vogel (1974) investigated the structure–activity dependence of ten ring-substituted 3,3-dimethyl-1-phenyltriazenes (DMPT), 3,3-dimethyl-1-(3-pyridyl)-triazene (3-PyDMT), and 3,3-dimethyl-1-(3-pyridyl-N-oxide)-triazene (3-PyODMT, the target compound) across both direct yeast and Drosophila assays [1]. Significant differences in genetic effectiveness were detected between structurally related compounds. The N-oxide derivative (3-PyODMT) exhibited a genetic activity profile distinct from its non-oxide pyridine counterpart (3-PyDMT), consistent with the finding that chemical stability under physiological conditions governs the differential response: triazenes easily cleaved showed highest activity in the direct yeast test, whereas more stable triazenes were most active in Drosophila [1]. The N-oxide group alters both electronic properties and metabolic handling, producing a unique activity signature not predictable from the non-oxide analog [1].

Structure–activity relationship N-oxide Pyridine triazene Genetic toxicology Drosophila

Distinct Drosophila Strain-Dependent Mutagenicity: PyNDT as a Population Genetics Probe

In a study examining the genetic relationship between insecticide resistance and procarcinogen susceptibility in two Drosophila populations, 3-PyODMT (synonym for the target compound) was employed alongside several other alkaryltriazenes including 3-PyDMT, 3-PyDET, and 2,4,6-Cl₃-PDMT [1]. The study revealed that the response to triazenes is under multigenic metabolic control, with an extremely divergent response observed between susceptible (Berlin K) and resistant (Hikone R) strains for certain triazenes [1]. 3-PyODMT was specifically included as a comparator to assess the contribution of the N-oxide functionality to strain-dependent differential metabolism and mutagenicity [1].

Drosophila population genetics Insecticide resistance Procarcinogen metabolism Strain-dependent mutagenicity

Validated Research Application Scenarios for 3-(Dimethyltriazeno)pyridine-N-oxide (CAS 21600-42-0)


Negative Control Triazene in Yeast-Based Genotoxicity Screening Batteries

As demonstrated by the complete absence of mitotic gene conversion activity in Saccharomyces cerevisiae [1], PyNDT serves as an ideal negative-control triazene in direct yeast genotoxicity assays. Laboratories running screening batteries that include yeast-based endpoints can use PyNDT to establish baseline convertogenic response, distinguishing true negatives from compounds that fail due to solubility or bioavailability issues. Its retained activity in the host-mediated assay confirms compound integrity and bioavailability, ruling out false-negative artifacts [1].

Probe for Dissecting Direct vs. Indirect Mutagenic Mechanisms in Triazene SAR Studies

PyNDT's exclusive classification as an indirect mutagen—contrasted with PDT's mixed direct/indirect profile—makes it indispensable for structure–activity relationship studies aimed at parsing the contribution of direct DNA reactivity vs. enzyme-dependent activation to overall genotoxicity [1]. Researchers synthesizing novel triazene derivatives can benchmark their compounds against PyNDT to determine whether structural modifications introduce direct-acting mutagenic character or preserve exclusive metabolic activation dependence [1][2].

Germ Cell Mutagenicity Research Requiring Recessive Lethal Detection Without Dominant Lethal Confounding

For laboratories studying heritable mutagenesis in Drosophila germ cells, PyNDT offers a unique tool: it induces recessive lethal mutations at frequencies comparable to PDT, yet is quite ineffective in the dominant lethal assay [1]. This functional dissociation allows researchers to study recessive mutation induction mechanisms decoupled from the cytotoxic effects that drive dominant lethality. The dominant lethal activity of PDT is thought to result from highly cytotoxic properties rather than chromosome breakage per se, making PyNDT the cleaner probe for true mutagenic mechanisms [1].

Pharmacogenetic Probe for Cytochrome P450-Mediated Metabolic Activation in Drosophila Population Studies

PyNDT has been specifically employed as a comparator triazene in Drosophila population genetics studies examining the relationship between insecticide resistance and procarcinogen metabolism [3]. Its N-oxide functionality introduces a distinct metabolic handling requirement that is under multigenic control, making it a valuable probe for mapping the genetic architecture of xenobiotic-metabolizing enzyme systems across strains with divergent metabolic capacities [3]. This application extends to toxicogenetic investigations where differential activation by specific cytochrome P450 isoforms is of interest.

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